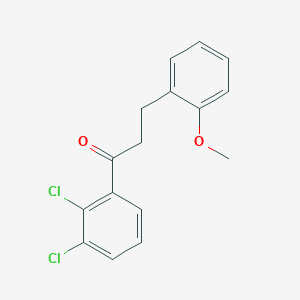

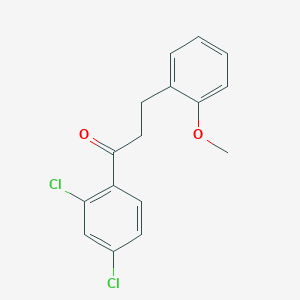

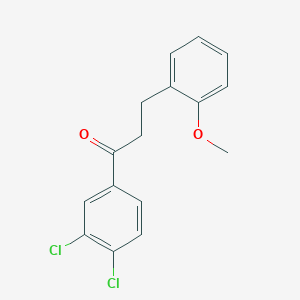

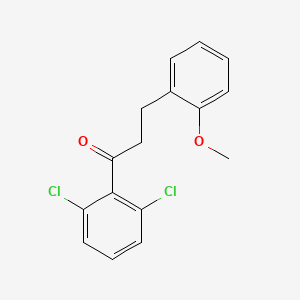

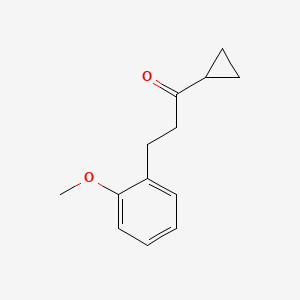

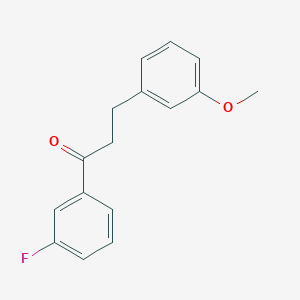

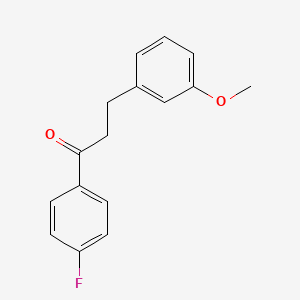

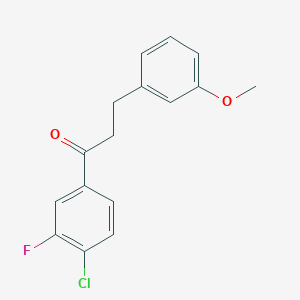

3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest in several studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl phenyl ketone with 4-nitrophenyl phenyl ether, followed by reduction . Another study reported a one-pot desulfurative-fluorination-bromination reaction to synthesize dibromo-difluoroalkyl thiophenes . Additionally, a stepwise Robinson annulation was used to create trifluoromethyl cyclohexyl and aryl compounds from pentafluoropropiophenone . A two-step synthesis of disubstituted thiophenes from nitrocyclopropane dicarboxylates and dithiane-diol was also described . Furthermore, a one-pot strategy was employed to synthesize difluoromethyl benzoxazole-2-thiones from 2-aminophenol, chlorodifluoroacetate, and sulfur .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. For example, the structure of dodecafluoro-2H,3H,5H,6H,7H-indeno[5,6-b]thiophene was confirmed by X-ray diffraction analysis . Other studies utilized FT-IR, UV–vis, and 1H-NMR techniques to confirm the structures of synthesized compounds, such as the electroactive phenol-based polymer and its oxidative polymer .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these fluorinated compounds are diverse and include coupling reactions, one-pot strategies, and stepwise annulations. The one-pot synthesis approach is particularly notable for its efficiency and versatility, as seen in the synthesis of benzoxazole-2-thiones and dibromo-difluoroalkyl thiophenes . The Robinson annulation process was also used to create various fluorinated cyclohexane and aromatic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were thoroughly investigated. The fluorinated polyimides derived from the novel diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The electroactive polymer based on 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol showed promising electrical conductivity and fluorescence properties . The synthesized 3,6-dialkoxythieno[3,2-b]thiophenes served as precursors for electropolymerization, leading to conjugated polymers with interesting electronic properties .

Aplicaciones Científicas De Investigación

Electrochromic Polymers

One notable application of compounds related to 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone is in the development of electrochromic polymers. For instance, Sankaran and Reynolds (1997) reported the synthesis of derivatives of 3,4-ethylenedioxythiophene and their polymers, which demonstrate electrochromic properties, being transmissive and light gray in their oxidized form and opaque and deep purple in their reduced form, indicating potential for applications in smart windows and displays (Sankaran & Reynolds, 1997).

Fluorescent pH Probes

Another application is in the development of fluorescent pH probes. Baruah et al. (2005) synthesized derivatives of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) with phenolic or naphtholic subunits, which show significant fluorescent enhancement in acidic solutions, suggesting their use as fluorescent pH probes (Baruah et al., 2005).

Organic Photovoltaics

In the field of organic photovoltaics, Xu et al. (2017) designed and synthesized a thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor featuring a 14‐π‐electron indenoindene core, demonstrating a power conversion efficiency of 12.74%, which is among the best performance reported for fullerene‐free organic photovoltaics (Xu et al., 2017).

Electroluminescent Devices

Compounds related to 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone have also found applications in electroluminescent devices. Fink et al. (1997) prepared various difluoro functionalized aromatic 1,3,5-triazine monomers and synthesized poly(1,3,5-triazine−ether)s, which possess excellent thermal stability and potential application in organic electroluminescent devices due to their high electron affinities (Fink et al., 1997).

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2OS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHWAKLCNBQVET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644350 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone | |

CAS RN |

898780-61-5 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.